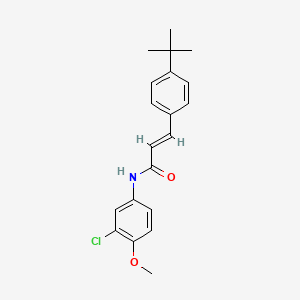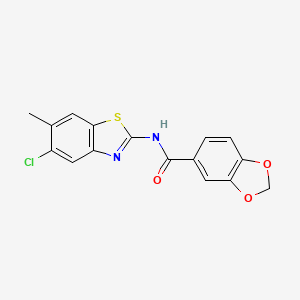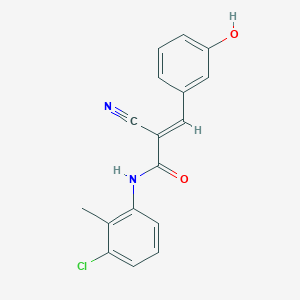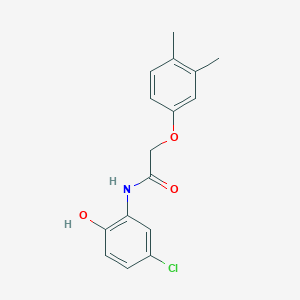
3-(4-tert-butylphenyl)-N-(3-chloro-4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-tert-butylphenyl)-N-(3-chloro-4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBCA and is a synthetic compound that belongs to the acrylamide class of chemicals. TBCA has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of TBCA involves the inhibition of specific signaling pathways involved in disease progression. Specifically, TBCA has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2 activity, TBCA can prevent the growth and proliferation of cancer cells and reduce inflammation and neurodegeneration.
Biochemical and Physiological Effects
TBCA has been shown to have various biochemical and physiological effects on cells and tissues. Studies have shown that TBCA can induce apoptosis, or programmed cell death, in cancer cells, leading to their elimination. TBCA has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. In addition, TBCA has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using TBCA in lab experiments is its specificity for CK2 inhibition. This allows researchers to study the effects of CK2 inhibition on various cellular processes without affecting other signaling pathways. However, one limitation of using TBCA is its potential toxicity, which can vary depending on the concentration used and the cell type being studied. Therefore, careful optimization of TBCA concentration and exposure time is necessary to ensure accurate and reproducible results.
将来の方向性
There are several future directions for research on TBCA. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of TBCA. Another area of interest is the study of TBCA in combination with other anti-cancer or anti-inflammatory agents to enhance their efficacy. Furthermore, the use of TBCA in animal models of cancer and neurodegenerative diseases may provide valuable insights into its potential therapeutic applications in humans.
合成法
TBCA can be synthesized using a variety of methods, including the reaction of 3-chloro-4-methoxyaniline with 3,5-di-tert-butyl-4-hydroxybenzaldehyde to form an intermediate, which is then reacted with acryloyl chloride to form TBCA. The purity of the synthesized compound can be determined using various analytical techniques, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
TBCA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest has been its anti-cancer properties. Studies have shown that TBCA can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression. TBCA has also been studied for its potential use in treating inflammation and autoimmune disorders, as well as neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(3-chloro-4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-20(2,3)15-8-5-14(6-9-15)7-12-19(23)22-16-10-11-18(24-4)17(21)13-16/h5-13H,1-4H3,(H,22,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFFNFDHAALZPH-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-(3-chloro-4-methoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-tert-butylphenyl)thio]-1-benzothiophene 1,1-dioxide](/img/structure/B5797228.png)
![1-[2-(3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5797236.png)
![N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5797253.png)
![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5797256.png)

![2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5797277.png)


![4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B5797299.png)

![2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5797315.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5797323.png)

![4-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5797334.png)